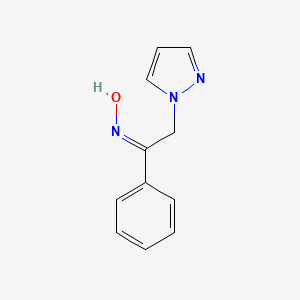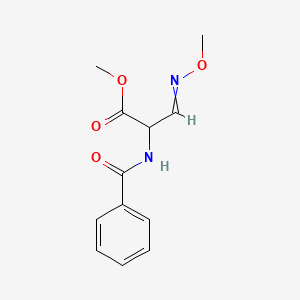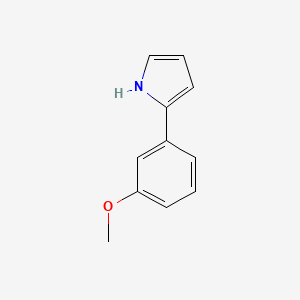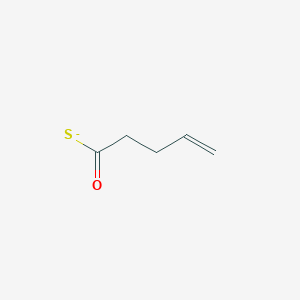
Pent-4-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-4-enethioate is an organic compound characterized by the presence of a thioester functional group and an alkene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pent-4-enethioate can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a thiol in the presence of a coupling agent such as triphenylphosphine and 2,2’-dithiodipyridine . The reaction is typically carried out in a solvent like toluene under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pent-4-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkene can be reduced to form the corresponding alkane.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkene.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Thioesters with different substituents.
Aplicaciones Científicas De Investigación
Pent-4-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving thioesters.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of pent-4-enethioate involves its reactivity as a thioester. Thioesters are known to be good acylating agents, making them useful in various biochemical processes. The compound can interact with nucleophiles, leading to the formation of new bonds and the release of the thiol group. This reactivity is crucial in enzyme-catalyzed reactions where thioesters act as intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Pent-4-enoic acid: Similar structure but lacks the thioester group.
Pent-2-enoic acid: Different position of the double bond.
Pent-3-enoic acid: Different position of the double bond.
Uniqueness
Pent-4-enethioate is unique due to the presence of both an alkene and a thioester group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propiedades
Fórmula molecular |
C5H7OS- |
|---|---|
Peso molecular |
115.18 g/mol |
Nombre IUPAC |
pent-4-enethioate |
InChI |
InChI=1S/C5H8OS/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1 |
Clave InChI |
FEPPKTFTDWSPAG-UHFFFAOYSA-M |
SMILES canónico |
C=CCCC(=O)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11724039.png)
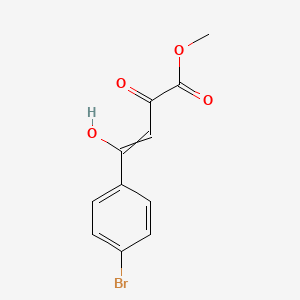
![methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B11724050.png)
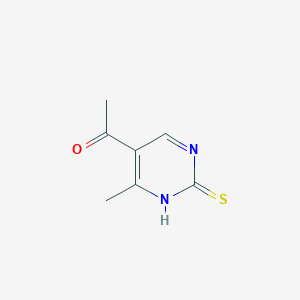

![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
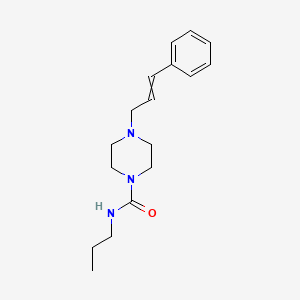
![[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
![6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11724088.png)
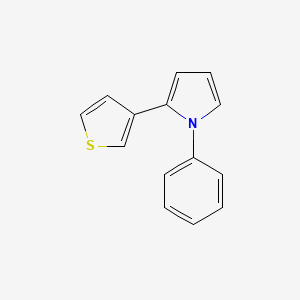
![3-{2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B11724090.png)
